![molecular formula C18H17FN6O B5058652 3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5058652.png)
3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
The compound “3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazole ring, and a pyridazine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three heterocyclic rings (piperazine, pyrazole, and pyridazine) and the fluorobenzoyl group . These groups could potentially participate in a variety of chemical reactions and may also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the fluorobenzoyl group . For example, the nitrogen atoms in the piperazine, pyrazole, and pyridazine rings could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the fluorobenzoyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
- Researchers have synthesized a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, including F2318-0031 . These compounds were evaluated for drug likeness and screened for antibacterial activity.
- Another avenue of exploration involves the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which could serve as antifungal agents .
- A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was created and screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Antibacterial Activity
Antifungal Potential
Cytotoxicity Studies
Antiviral Properties
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the f2318-0031 structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives, including f2318-0031, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that F2318-0031 may interact with its targets by binding to dopamine and serotonin receptors, thereby inhibiting their activity.
Biochemical Pathways
Given the known activities of piperazine derivatives, it can be inferred that f2318-0031 may affect the dopaminergic and serotonergic pathways in the nervous system .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Given the known activities of piperazine derivatives, it can be inferred that f2318-0031 may have antipsychotic effects due to its potential antagonistic activity on dopamine and serotonin receptors .
properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-15-4-2-14(3-5-15)18(26)24-12-10-23(11-13-24)16-6-7-17(22-21-16)25-9-1-8-20-25/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCAGHLEMAERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine |
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